

Molecular weight and CAS number for Direct Yellow 27

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Compound of Interest

Compound Name: C.I. Direct yellow 27

Cat. No.: B12372912

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In-Depth Technical Guide: Direct Yellow 27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and experimental applications of Direct Yellow 27, a versatile azo dye. The content is tailored for researchers and professionals in the fields of life sciences and drug development, offering detailed methodologies and data presentation.

Core Properties of Direct Yellow 27

Direct Yellow 27, also known by its Colour Index name C.I. 13950, is a water-soluble anionic dye. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	10190-68-8	[1]
Molecular Weight	662.63 g/mol	[1]
Molecular Formula	C ₂₅ H ₂₀ N ₄ Na ₂ O ₉ S ₃	[1]

Experimental Application: Investigating Protein-Dye Interactions

A significant application of Direct Yellow 27 in research is its use as a probe to study protein structure and binding interactions. A notable example is the investigation of its interaction with Bovine Serum Albumin (BSA), a widely studied model protein. These studies provide insights into the binding mechanisms and conformational changes of proteins upon ligand interaction.

Experimental Protocol: Spectroscopic and In-Silico Analysis of Direct Yellow 27-BSA Interaction

This protocol outlines the key experimental and computational steps to characterize the binding of Direct Yellow 27 to Bovine Serum Albumin.

1. Materials and Reagents:

- Direct Yellow 27 (CAS: 10190-68-8)
- Bovine Serum Albumin (BSA)
- Phosphate buffer (pH 7.4)
- Deionized water

2. Instrumentation:

- UV-Vis Spectrophotometer
- Fluorometer
- Circular Dichroism (CD) Spectrometer
- Computational docking software

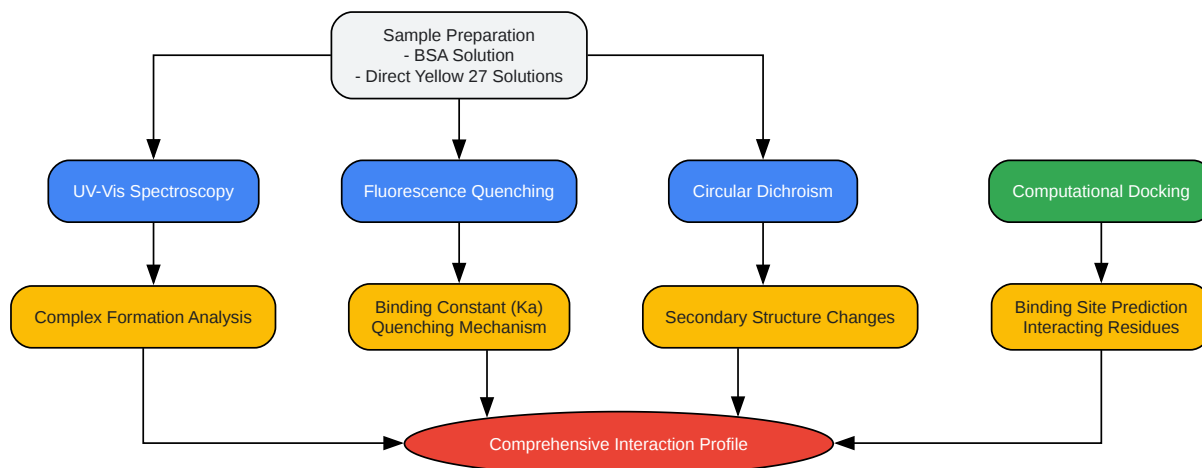
3. Experimental Procedures:

- Fluorescence Quenching Spectroscopy:
 - Prepare a stock solution of BSA in phosphate buffer.

- Prepare a series of solutions with a constant concentration of BSA and varying concentrations of Direct Yellow 27.
- Measure the fluorescence emission spectra of each solution, with an excitation wavelength typically around 280 nm (to excite tryptophan residues in BSA).
- Analyze the quenching of BSA fluorescence by Direct Yellow 27 to determine the binding constant (K_a) and the number of binding sites (n) using the Stern-Volmer and Scatchard equations. A study on the interaction between Direct Yellow 27 and BSA revealed a static quenching mechanism.^[2]
- Circular Dichroism (CD) Spectroscopy:
 - Record the far-UV CD spectra (200-250 nm) of BSA in the absence and presence of Direct Yellow 27.
 - Analyze the spectra to determine changes in the secondary structure of BSA (α -helix, β -sheet content) upon binding of the dye. Research has shown that Direct Yellow 27 can induce conformational changes in the secondary structure of BSA.^[2]
- UV-Vis Absorption Spectroscopy:
 - Record the UV-Vis absorption spectra of Direct Yellow 27 and BSA separately, and then of the mixture.
 - Analyze any shifts in the absorption maxima or changes in absorbance to confirm the formation of a ground-state complex between the dye and the protein.
- Computational Docking:
 - Obtain the 3D structure of BSA from the Protein Data Bank (PDB).
 - Model the 3D structure of Direct Yellow 27.
 - Perform molecular docking simulations to predict the binding site of Direct Yellow 27 on BSA and to identify the interacting amino acid residues.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive investigation of the interaction between Direct Yellow 27 and Bovine Serum Albumin.



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Experimental workflow for studying Direct Yellow 27-BSA interaction.

This in-depth guide provides a foundational understanding of Direct Yellow 27 for research applications. The detailed experimental protocol and workflow for studying protein-dye interactions serve as a practical starting point for scientists and researchers.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. research.torrens.edu.au [research.torrens.edu.au]
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